Methyl (2S)-2-{Cbz-(methyl)amino}propanoate
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Overview
Description
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is a chemical compound with the molecular formula C12H17NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. One common method involves the reaction of (S)-2-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The free amine form of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Cbz group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Methyl (2S)-2-[(ethoxycarbonyl)amino]propanoate: Features an ethoxycarbonyl protecting group.
Uniqueness
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is unique due to its Cbz protecting group, which offers different reactivity and stability compared to Boc and ethoxycarbonyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
RZYCUYKUGGKLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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